molecular formula C27H28N2O3 B2991271 1-cyclopropyl-4-((1-(3,3-diphenylpropanoyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one CAS No. 2034387-87-4

1-cyclopropyl-4-((1-(3,3-diphenylpropanoyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one

Cat. No.: B2991271
CAS No.: 2034387-87-4
M. Wt: 428.532
InChI Key: HVTOMPBPNWMBII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-cyclopropyl-4-((1-(3,3-diphenylpropanoyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C27H28N2O3 and its molecular weight is 428.532. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques and Chemical Properties

Studies have demonstrated innovative synthesis techniques and chemical properties related to compounds bearing cyclopropyl and azetidinyl groups, reflecting the chemical complexity and versatility of "1-cyclopropyl-4-((1-(3,3-diphenylpropanoyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one". For instance, the development of peptidotriazoles on solid phase through regiospecific copper(I)-catalyzed 1,3-dipolar cycloadditions showcases the potential for creating diverse chemical structures, including those with cyclopropyl and azetidinyl motifs, for various applications in medicinal chemistry and drug design (Tornøe, Christensen, & Meldal, 2002).

Biological Activities and Applications

The compound and its structural analogs exhibit significant biological activities, which are central to their applications in scientific research. For instance, the synthesis and evaluation of 7-azetidinylquinolones as antibacterial agents highlight the therapeutic potential of these compounds against a range of bacterial infections, underlining their importance in the development of new antimicrobial drugs (Frigola et al., 1994). Additionally, the exploration of novel carbapenem precursors and their synthesis from L-threonine, cyclopropyl methyl ketone, and benzhydrylamine emphasizes the compound's relevance in antibiotic research and development (Laurent, Cérésiat, & Marchand‐Brynaert, 2006).

Structural Insights and Mechanistic Understanding

The investigation into the crystal and molecular structure of related compounds, such as 1-(diphenylmethyl)azetidin-3-ol, provides valuable insights into the structural characteristics that contribute to the biological activity and chemical reactivity of cyclopropyl and azetidinyl-containing compounds. These insights are crucial for the rational design of new compounds with optimized properties for specific applications (Ramakumar, Venkatesan, & Rao, 1977).

Properties

IUPAC Name

1-cyclopropyl-4-[1-(3,3-diphenylpropanoyl)azetidin-3-yl]oxy-6-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O3/c1-19-14-23(15-27(31)29(19)22-12-13-22)32-24-17-28(18-24)26(30)16-25(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-11,14-15,22,24-25H,12-13,16-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVTOMPBPNWMBII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.